molecular formula C10H10O4 B1677531 m-Phenylenediacetic acid CAS No. 19806-17-8

m-Phenylenediacetic acid

Cat. No. B1677531
CAS RN: 19806-17-8
M. Wt: 194.18 g/mol
InChI Key: GDYYIJNDPMFMTB-UHFFFAOYSA-N
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Patent
US08530520B2

Procedure details

2,2′-(1,3-Phenylene)diacetic acid (1.000 g, 5.15 mmol), dissolved in anhydrous tetrahydrofuran (15 mL) was cooled at 0° C. in an ice bath and then added with lithium aluminum hydride (0.5860 g, 15.45 mmol). The reaction mixture was stirred at 0° C. for 3 h, and finally quenched by addition of hydrochloric acid (1N) until pH=7. The solution was filtered through filter paper, and extracted with ethyl acetate (15 mL×2). The organic layer was washed with brine (15 mL×2), dried over sodium sulfate, filtered and concentrated to dryness. The residue so obtained was purified by silica gel column chromatography eluting with a gradient of ethyl acetate in hexanes (50%-80%) to furnish the desired product. Yield 61%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.586 g
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][C:12](O)=[O:13])[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8](O)=[O:9])[CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[C:3]1([CH2:7][CH2:8][OH:9])[CH:4]=[CH:5][CH:6]=[C:1]([CH2:11][CH2:12][OH:13])[CH:2]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC(=CC=C1)CC(=O)O)CC(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.586 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
finally quenched by addition of hydrochloric acid (1N) until pH=7
FILTRATION
Type
FILTRATION
Details
The solution was filtered
FILTRATION
Type
FILTRATION
Details
through filter paper
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (15 mL×2)
WASH
Type
WASH
Details
The organic layer was washed with brine (15 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue so obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with a gradient of ethyl acetate in hexanes (50%-80%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC(=CC=C1)CCO)CCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.